

physical and chemical properties of (S)-cyclobutyl(phenyl)methanamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-
cyclobutyl(phenyl)methanamine

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An In-depth Technical Guide to (S)-cyclobutyl(phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **(S)-cyclobutyl(phenyl)methanamine**, a chiral amine with significant potential in pharmaceutical research and development. This document details its chemical identity, physicochemical properties, and known biological activities, with a focus on its interaction with the histamine H3 receptor. Experimental protocols and data are presented to support further investigation and application of this compound.

Chemical Identity and Physicochemical Properties

(S)-cyclobutyl(phenyl)methanamine, also known as (S)- α -cyclobutyl-benzenemethanamine, is a chiral primary amine. It is commonly available and studied as both a free base and a hydrochloride salt.

Table 1: Identifiers and Molecular Properties

Property	(S)-cyclobutyl(phenyl)methanamine (Free Base)	(S)-cyclobutyl(phenyl)methanamine HCl
IUPAC Name	(S)-cyclobutyl(phenyl)methanamine	(S)-cyclobutyl(phenyl)methanamine chloride
CAS Number	2816630-6 (for (S)-isomer)	1202478-42-9[1][2]
Molecular Formula	C ₁₁ H ₁₅ N	C ₁₁ H ₁₆ ClN[1][2]
Molecular Weight	161.24 g/mol [3]	197.70 g/mol [1][2]
Appearance	-	White to off-white solid[1]
Purity	-	≥96%[2]

Table 2: Physicochemical Data

Property	Value	Notes
Boiling Point	255.1 ± 9.0 °C	Data for the racemic mixture at 760 Torr.[4]
Density	1.049 ± 0.06 g/cm ³	Data for the racemic mixture at 20 °C and 760 Torr.[4]
Solubility	Very slightly soluble (0.74 g/L)	Data for the racemic mixture in water at 25 °C.[4]
pKa (predicted)	10.27 ± 0.29	Predicted for the structurally similar [1-(3-fluorophenyl)cyclobutyl]methanamine.[5]
LogP	3.18680	Data for the racemic mixture. [4]

Chemical Properties and Reactivity

(S)-cyclobutyl(phenyl)methanamine, as a primary amine, is expected to undergo typical reactions of this functional group. The hydrochloride salt is known to participate in several chemical transformations:

- Oxidation: Can be oxidized to the corresponding ketone, cyclobutyl(phenyl)methanone.
- Reduction: The amine functional group is already in its most reduced state.
- Substitution: The amine group can act as a nucleophile in substitution reactions.

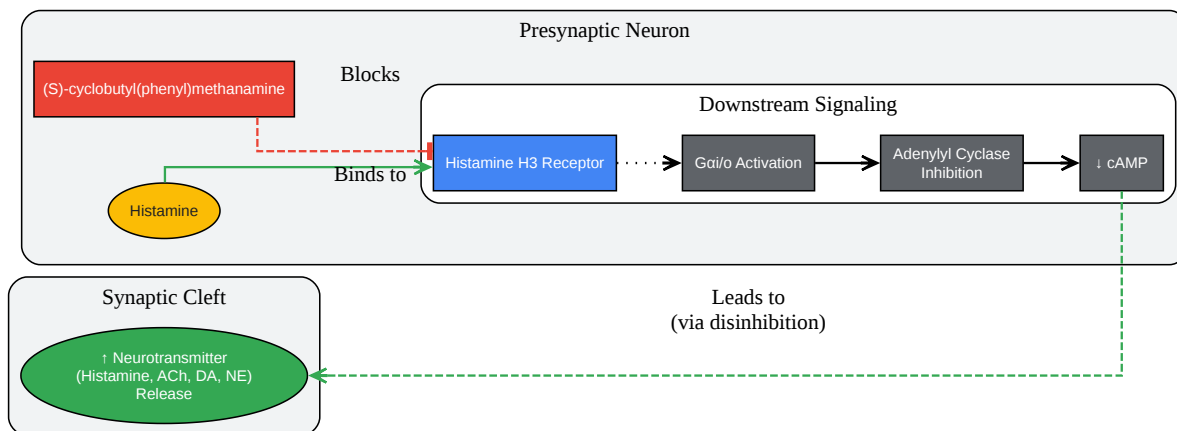
Biological Activity and Mechanism of Action

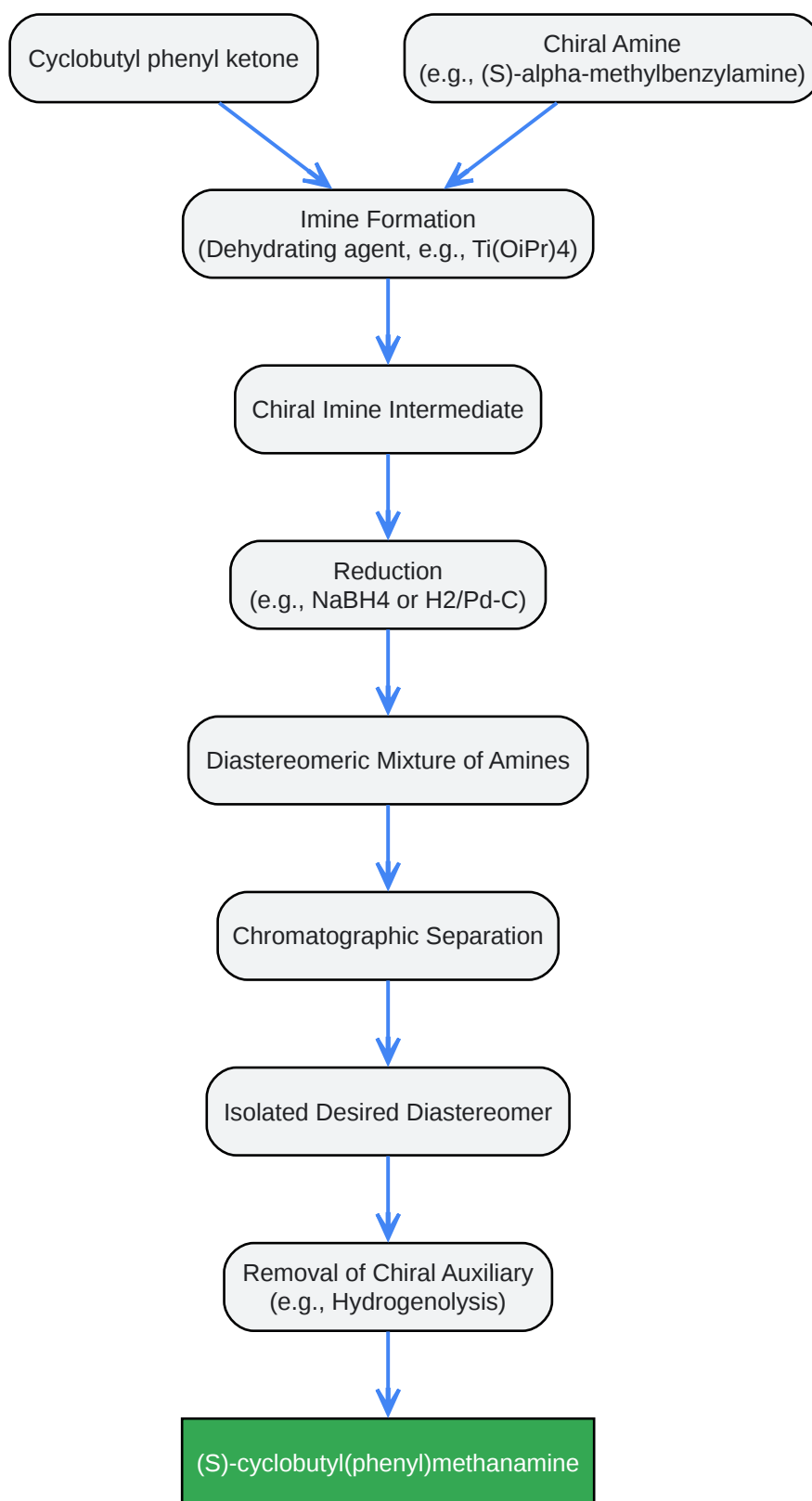
(S)-cyclobutyl(phenyl)methanamine is primarily investigated for its activity as a histamine H3 receptor antagonist. The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, including acetylcholine, dopamine, and norepinephrine, in the central nervous system.

By antagonizing the H3 receptor, **(S)-cyclobutyl(phenyl)methanamine** can increase the release of these neurotransmitters, which are involved in critical brain functions such as cognition, wakefulness, and attention. This mechanism of action suggests its potential therapeutic application in neurological and psychiatric disorders.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gai/o subunit. Antagonism of this receptor by a compound like **(S)-cyclobutyl(phenyl)methanamine** blocks the downstream signaling cascade initiated by histamine.





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- To cite this document: BenchChem. [physical and chemical properties of (S)-cyclobutyl(phenyl)methanamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3210679#physical-and-chemical-properties-of-s-cyclobutyl-phenyl-methanamine>]

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